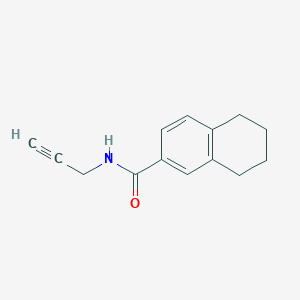![molecular formula C32H27O2PS B14887549 Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenylsulfonyl and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multiple steps, including the formation of the biphenyl core, introduction of the phosphane group, and subsequent functionalization with phenylsulfonyl and ethyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, particularly palladium. This coordination facilitates various catalytic processes, such as the Suzuki–Miyaura coupling reaction . The molecular targets include metal catalysts and organic substrates, with pathways involving oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure without the phosphane and sulfonyl groups.
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate: Contains a similar sulfonyl group but differs in the presence of a thiocyanate group.
Uniqueness
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and additional functional groups, which enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C32H27O2PS |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
[2-[2-[2-(benzenesulfonyl)ethyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H27O2PS/c33-36(34,29-19-8-3-9-20-29)25-24-26-14-10-11-21-30(26)31-22-12-13-23-32(31)35(27-15-4-1-5-16-27)28-17-6-2-7-18-28/h1-23H,24-25H2 |
Clé InChI |
GRBLSBQWHHRLBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



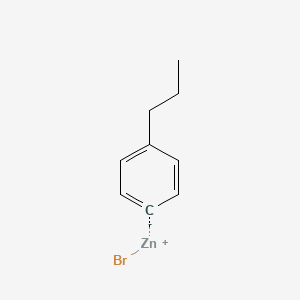
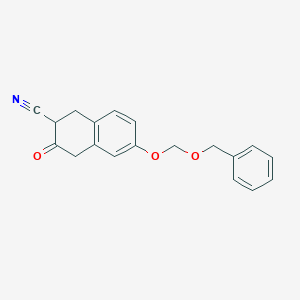

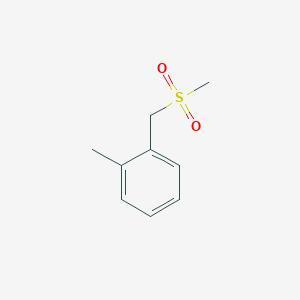
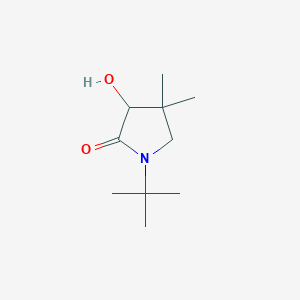
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
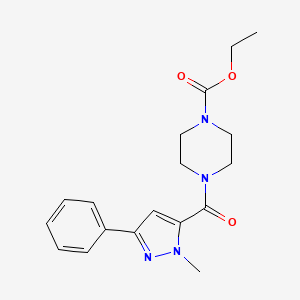
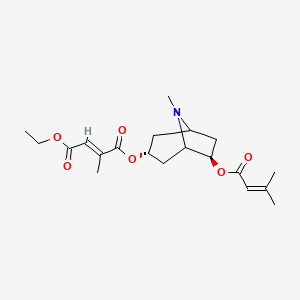
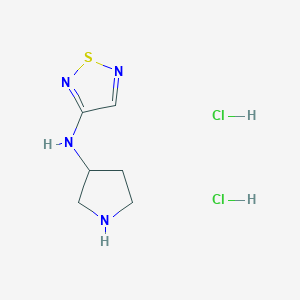
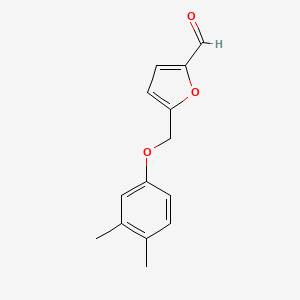

![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
